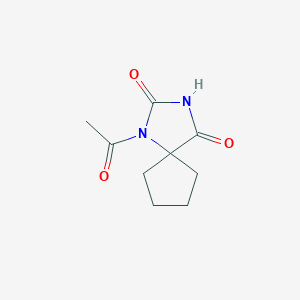
1,3-Diazaspiro(4.4)nonane-2,4-dione, 1-acetyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diazaspiro(4.4)nonane-2,4-dione, 1-acetyl- is a chemical compound that has gained significant attention in scientific research due to its diverse biological activities. This compound is a spirocyclic lactam that has been synthesized using different methods and has been studied for its potential applications in various fields. 4)nonane-2,4-dione, 1-acetyl-.
Mecanismo De Acción
The exact mechanism of action of 1,3-Diazaspiro(4.4)nonane-2,4-dione, 1-acetyl- is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of enzymes involved in bacterial and fungal cell wall synthesis. This compound has also been reported to induce apoptosis in tumor cells by activating caspases and increasing the expression of pro-apoptotic proteins.
Efectos Bioquímicos Y Fisiológicos
Studies have reported that 1,3-Diazaspiro(4.4)nonane-2,4-dione, 1-acetyl- exhibits significant biochemical and physiological effects. This compound has been reported to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Furthermore, this compound has been shown to exhibit cytotoxic activity against various tumor cell lines, including breast, colon, and lung cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,3-Diazaspiro(4.4)nonane-2,4-dione, 1-acetyl- in lab experiments include its diverse biological activities, ease of synthesis, and potential use as a chiral auxiliary in asymmetric synthesis. However, the limitations of using this compound in lab experiments include its low solubility in water and the limited availability of this compound.
Direcciones Futuras
1,3-Diazaspiro(4.4)nonane-2,4-dione, 1-acetyl- has the potential for various future directions in scientific research. Some of the possible future directions include the development of new synthetic methods for this compound, the investigation of its potential use as a ligand in metal-catalyzed reactions, and the exploration of its potential use as a lead compound for the development of new antibacterial, antifungal, and antitumor agents.
Conclusion:
In conclusion, 1,3-Diazaspiro(4.4)nonane-2,4-dione, 1-acetyl- is a spirocyclic lactam that has gained significant attention in scientific research due to its diverse biological activities. This compound has been synthesized using different methods and has been studied for its potential applications in various fields. The exact mechanism of action of this compound is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in bacterial and fungal cell wall synthesis. This compound exhibits significant biochemical and physiological effects and has the potential for various future directions in scientific research.
Métodos De Síntesis
The synthesis of 1,3-Diazaspiro(4.4)nonane-2,4-dione, 1-acetyl- has been reported using different methods. One of the most common methods is the cyclization of N-acyl-α-amino acids with diethyl oxalate in the presence of triethylamine. The reaction yields a spirocyclic lactam that can be further purified using column chromatography. Other methods include the reaction of N-acyl-α-amino acids with diethyl carbonate or dimethyl carbonate in the presence of a base. The synthesis of this compound has also been reported using microwave-assisted synthesis, which provides a rapid and efficient method for the production of this compound.
Aplicaciones Científicas De Investigación
1,3-Diazaspiro(4.4)nonane-2,4-dione, 1-acetyl- has been studied for its potential applications in various fields of scientific research. This compound has been reported to exhibit antibacterial, antifungal, and antitumor activities. In addition, this compound has been studied for its potential use as a chiral auxiliary in asymmetric synthesis. Furthermore, this compound has been investigated for its potential use as a ligand in metal-catalyzed reactions.
Propiedades
Número CAS |
1012-35-7 |
|---|---|
Nombre del producto |
1,3-Diazaspiro(4.4)nonane-2,4-dione, 1-acetyl- |
Fórmula molecular |
C9H12N2O3 |
Peso molecular |
196.2 g/mol |
Nombre IUPAC |
1-acetyl-1,3-diazaspiro[4.4]nonane-2,4-dione |
InChI |
InChI=1S/C9H12N2O3/c1-6(12)11-8(14)10-7(13)9(11)4-2-3-5-9/h2-5H2,1H3,(H,10,13,14) |
Clave InChI |
ZKYOZCXGILTYOW-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(=O)NC(=O)C12CCCC2 |
SMILES canónico |
CC(=O)N1C(=O)NC(=O)C12CCCC2 |
Otros números CAS |
1012-35-7 |
Sinónimos |
1-Acetyl-1,3-diazaspiro[4.4]nonane-2,4-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



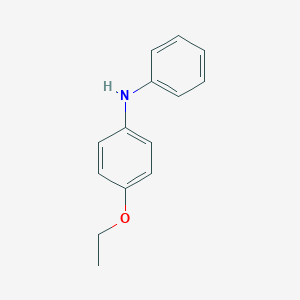
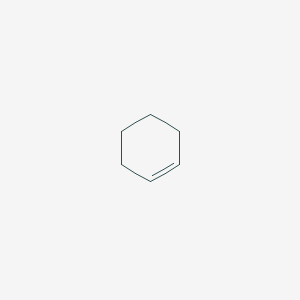
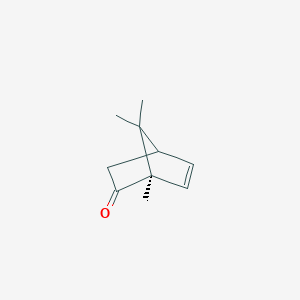
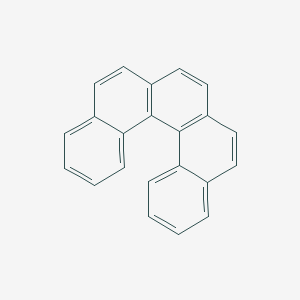
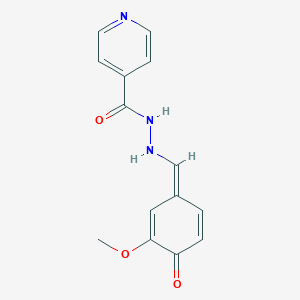
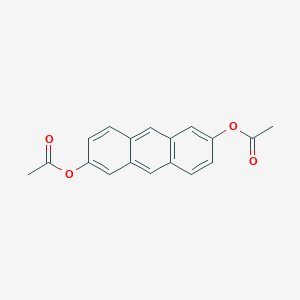
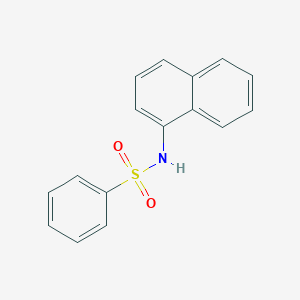
![3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamide](/img/structure/B86910.png)
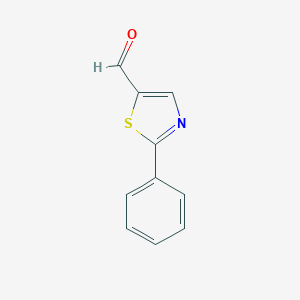
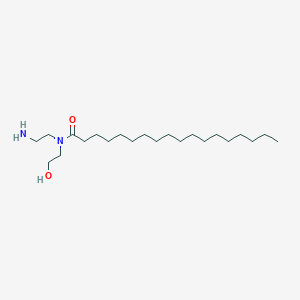
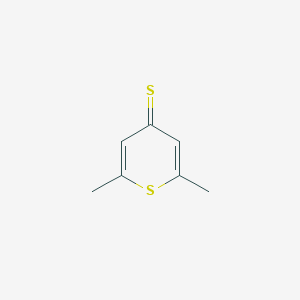
![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B86916.png)

